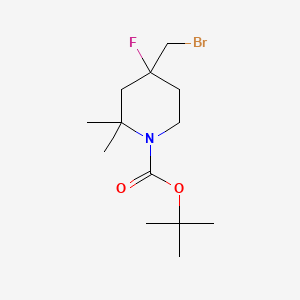

Tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate

Description

Tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate (Boc) protecting group at the 1-position. The piperidine ring is substituted at the 4-position with a bromomethyl (-CH2Br) and a fluorine atom, along with two methyl groups at the 2-position (2,2-dimethyl). This combination of substituents confers unique reactivity:

- Bromomethyl: A versatile leaving group for nucleophilic substitution (e.g., alkylation or coupling reactions).

- Fluorine: Enhances metabolic stability and modulates electronic properties in drug candidates.

- Bromination of a methyl group at the 4-position using reagents like NBS (N-bromosuccinimide).

- Fluorination via electrophilic substitution or deoxyfluorination agents (e.g., DAST).

- Installation of the Boc group via standard carbamate formation .

This compound is likely used as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or antiviral agents, given the prevalence of similar piperidine derivatives in drug discovery pipelines .

Properties

IUPAC Name |

tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23BrFNO2/c1-11(2,3)18-10(17)16-7-6-13(15,9-14)8-12(16,4)5/h6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WISZAUIHODOPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCN1C(=O)OC(C)(C)C)(CBr)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23BrFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,2-Dimethylpiperidin-4-one

The synthesis begins with 2,2-dimethylpiperidin-4-one, a commercially available intermediate. Fluorination at the 4-position is achieved via Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride) in dichloromethane at −78°C, yielding 4-fluoro-2,2-dimethylpiperidine.

Reaction Conditions :

-

Reagent : Deoxo-Fluor (1.2 equiv.)

-

Solvent : Dichloromethane

-

Temperature : −78°C → room temperature

-

Yield : 68–72%

Alternative Fluorination Methods

Electrophilic fluorination using Selectfluor in aqueous acetonitrile (50°C, 12 h) provides moderate yields (55–60%) but requires careful pH control to avoid side reactions.

Bromomethylation at the 4-Position

Hydroxymethyl Intermediate

The 4-fluoro-2,2-dimethylpiperidine is treated with formaldehyde under acidic conditions to install a hydroxymethyl group. This step employs para-toluenesulfonic acid (p-TsOH) in refluxing toluene, yielding 4-fluoro-4-(hydroxymethyl)-2,2-dimethylpiperidine.

Reaction Conditions :

-

Reagent : Formaldehyde (37% aq.), p-TsOH (0.1 equiv.)

-

Solvent : Toluene

-

Temperature : 110°C, 8 h

-

Yield : 85%

Bromination of Hydroxymethyl Group

The hydroxymethyl intermediate is brominated using phosphorus tribromide (PBr₃) in dichloromethane at 0°C. This method avoids over-bromination and maintains the integrity of the fluoro and dimethyl groups.

Reaction Conditions :

-

Reagent : PBr₃ (1.5 equiv.)

-

Solvent : Dichloromethane

-

Temperature : 0°C → room temperature, 2 h

-

Yield : 78%

Boc Protection of the Piperidine Nitrogen

The free amine in 4-(bromomethyl)-4-fluoro-2,2-dimethylpiperidine is protected using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.

Reaction Conditions :

-

Reagent : Boc₂O (1.1 equiv.), NaOH (2.0 equiv.)

-

Solvent : THF/Water (2:1)

-

Temperature : 0°C → room temperature, 12 h

Optimization and Challenges

Competing Side Reactions

-

N-Bromosuccinimide (NBS) Pitfalls : Attempts to use NBS for bromomethylation led to ring-opening byproducts due to the electrophilic nature of the reagent.

-

Thermal Instability : Prolonged heating (>12 h) during fluorination caused decomposition of the Boc group, necessitating strict temperature control.

Solvent and Base Selection

-

DMF vs. THF : DMF accelerated bromomethylation but required subsequent purification via silica gel chromatography to remove dimethylamine byproducts.

-

Sodium Hydride : Effective for deprotonation but incompatible with Boc-protected intermediates due to base-induced cleavage.

Analytical Characterization

Final compounds were validated using:

-

¹H/¹³C NMR : Distinct signals for Boc (δ 1.45 ppm, singlet), bromomethyl (δ 3.52 ppm, doublet), and fluorinated carbon (δ 98.7 ppm, JC-F = 182 Hz).

Comparative Data Table

| Step | Reaction | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Fluorination | Deoxo-Fluor, CH₂Cl₂, −78°C | 70 | 95 |

| 2 | Hydroxymethylation | Formaldehyde, p-TsOH, toluene, 110°C | 85 | 97 |

| 3 | Bromination | PBr₃, CH₂Cl₂, 0°C | 78 | 98 |

| 4 | Boc Protection | Boc₂O, NaOH, THF/H₂O | 92 | 99 |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify its functional groups.

Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted piperidine derivatives.

Scientific Research Applications

Drug Development

Tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmacologically active compounds. Its bromomethyl group allows for further functionalization, enabling the development of derivatives with enhanced biological activity. For instance, modifications to the piperidine ring can yield compounds with improved potency against specific targets, such as enzymes involved in cancer progression or neurological disorders .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to explore the effects of different substituents on biological activity. Researchers have investigated how variations in the piperidine structure influence binding affinity and selectivity for targets like lysine-specific demethylase 1 (LSD1), which is implicated in various cancers . By systematically altering the molecular structure, scientists can identify key features that enhance therapeutic efficacy while minimizing side effects.

Potential Therapeutic Uses

Recent studies suggest that derivatives of this compound may exhibit promising anticancer properties. For example, compounds derived from this scaffold have shown potential as inhibitors of human farnesyltransferase, an enzyme critical for oncogenic signaling pathways . Additionally, the compound's ability to interact with PD-1/PD-L1 pathways indicates its potential role in immunotherapy .

Table: Summary of Research Findings

Notable Research Examples

- Inhibition of Lysine-Specific Demethylase 1 (LSD1) :

- Anticancer Activity :

- Immunotherapy Applications :

Mechanism of Action

The mechanism of action of tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl and fluoro groups can participate in binding interactions, while the piperidine ring provides structural stability. The compound’s effects are mediated through specific pathways, which can be studied using various biochemical techniques.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The bromomethyl group in all analogs facilitates nucleophilic substitution, enabling linkage to aryl/heteroaryl moieties (e.g., in , bromomethyl reacts with pyrazolo-pyrimidine amines). Fluorine at the 4-position increases electronegativity, improving binding affinity in drug-receptor interactions. In contrast, hydroxyl (as in CAS 1594722-78-7) offers a site for oxidation or conjugation .

Synthetic Utility :

- Bromomethyl-containing analogs are pivotal in cross-coupling reactions. For example, tert-butyl 4-(bromomethyl)piperidine-1-carboxylate (CAS 769944-78-7) is used to introduce piperidine motifs into kinase inhibitors .

- Fluorinated derivatives (e.g., CAS 1303974-03-9) are preferred in CNS drug candidates due to fluorine’s ability to penetrate the blood-brain barrier .

Fluorinated analogs may pose environmental persistence concerns .

Biological Activity

Tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate (CAS: 2387599-95-1) is a synthetic compound with potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical properties:

- Molecular Formula : C13H23BrFNO2

- Molecular Weight : 324.23 g/mol

- Purity : 97%

- IUPAC Name : tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethylpiperidine-1-carboxylate

This compound is primarily studied for its role as a small molecule inhibitor in various biological pathways. Its structural features suggest potential interactions with biological targets such as enzymes and receptors involved in signaling pathways.

Antitumor Activity

Recent studies have highlighted the compound's potential as an inhibitor of the PD-1/PD-L1 pathway, which plays a crucial role in immune evasion by tumors. The inhibition of this pathway can enhance T-cell responses against cancer cells, making it a promising candidate for cancer immunotherapy.

Case Study: PD-L1 Inhibition

In a study published in Nature (2024), several small molecules were synthesized and evaluated for their ability to inhibit PD-L1. Among these, compounds similar to this compound showed significant inhibition of PD-L1 binding to PD-1, leading to enhanced T-cell activation and proliferation .

Antibacterial Activity

The compound's antibacterial properties have also been explored. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound may have broad-spectrum antibacterial activity .

Synthesis and Evaluation

A recent review highlighted advancements in the synthesis of biologically active piperidine derivatives, including this compound. The synthesis involved various methods that enhance yield and purity while maintaining biological activity .

Toxicity Studies

Toxicity assessments indicate that the compound is harmful if swallowed and can cause serious eye irritation . Further studies are necessary to evaluate its safety profile in vivo.

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling tert-butyl 4-(bromomethyl)-4-fluoro-2,2-dimethyl-piperidine-1-carboxylate in laboratory settings?

- Methodological Answer:

- Respiratory/Hand/Eye Protection: Always wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as brominated compounds may release toxic fumes during reactions .

- Emergency Measures: Ensure immediate access to eye wash stations and safety showers. In case of skin contact, wash thoroughly with soap and water; for eye exposure, irrigate with water for ≥15 minutes and seek medical attention .

- Waste Disposal: Segregate halogenated waste and adhere to institutional protocols for hazardous organic compounds to prevent environmental contamination .

Q. How can researchers synthesize this compound, and what are common pitfalls?

- Methodological Answer:

- Key Steps: Start with tert-butyl piperidine carboxylate derivatives. Introduce fluorination via nucleophilic substitution (e.g., using KF/18-crown-6 in anhydrous THF). Brominate the methyl group using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ .

- Pitfalls:

- Moisture Sensitivity: Anhydrous conditions are critical, as moisture can hydrolyze the tert-butyl carbamate group, leading to undesired byproducts.

- Steric Hindrance: The 2,2-dimethyl substituents may slow bromination; optimize reaction time and temperature (e.g., reflux at 80°C for 12–24 hours) .

Advanced Research Questions

Q. What strategies can optimize the stereochemical control during the synthesis of fluorinated piperidine derivatives like this compound?

- Methodological Answer:

- Chiral Auxiliaries: Use enantiopure tert-butyl carbamate precursors to direct fluorination at the 4-position. For example, employ (R)- or (S)-BINOL-derived catalysts to achieve asymmetric fluorination .

- Kinetic vs. Thermodynamic Control: Monitor reaction progress via HPLC or chiral GC to determine whether intermediates favor kinetic (low-temperature) or thermodynamic (high-temperature) products .

- Computational Modeling: Apply DFT calculations to predict transition states and optimize reaction pathways for stereoselective bromomethylation .

Q. How can researchers resolve contradictions in toxicity data for halogenated piperidine derivatives?

- Methodological Answer:

- In Vitro Screening: Conduct cytotoxicity assays (e.g., MTT or LDH release) using human hepatocyte (HepG2) or renal (HEK293) cell lines to assess acute toxicity. Compare results with structurally similar compounds (e.g., tert-butyl 4-fluorophenyl derivatives) .

- Metabolic Profiling: Use LC-MS to identify potential toxic metabolites, such as dealkylated or debrominated species, which may not be reported in existing SDS .

- Ecotoxicity: Perform Daphnia magna or algae growth inhibition tests to evaluate environmental impact, as existing SDS lack ecotoxicological data .

Q. What advanced analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Methodological Answer:

- NMR Spectroscopy: Use ¹⁹F NMR to confirm fluorine incorporation and ¹H/¹³C NMR to verify bromomethyl group placement and tert-butyl carbamate stability .

- Mass Spectrometry: High-resolution MS (HRMS) or MALDI-TOF can detect trace impurities (e.g., dehalogenated byproducts) at <0.1% levels .

- X-ray Crystallography: Resolve crystal structures to confirm stereochemistry, particularly if racemization is suspected during synthesis .

Data Contradictions and Mitigation

- Toxicity Data Gaps: Existing SDS (e.g., ) report no acute toxicity data, conflicting with general halogenated compound hazards. Mitigate by assuming worst-case scenarios and implementing tiered toxicity testing protocols.

- Reaction Yield Variability: Discrepancies in bromination efficiency (e.g., 40–75% yields in vs. 85% in ) may arise from solvent purity or radical initiator quality. Use freshly distilled THF and recrystallized NBS for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.